Strategic Synthesis of (R)-8-Bromochroman-4-amine: A Stereocontrolled Approach
Strategic Synthesis of (R)-8-Bromochroman-4-amine: A Stereocontrolled Approach
Executive Summary
Target Molecule: (R)-8-Bromochroman-4-amine CAS: 1810074-69-1 (HCl salt) Primary Application: Key intermediate for 5-HT (serotonin) receptor modulators and GPCR-targeted CNS therapeutics. Critical Challenge: The installation of the amine at the C4 position with high enantiomeric purity (R-configuration) while maintaining the integrity of the aryl bromide handle at C8.
This technical guide outlines a high-fidelity synthesis pathway prioritizing stereochemical control and scalability . While classical resolution is discussed, the primary recommendation is the Ellman Auxiliary approach , which offers superior diastereoselectivity and eliminates the yield loss associated with resolving racemates.
Retrosynthetic Analysis
To achieve the (R)-configuration at C4 efficiently, we disconnect the amine back to the corresponding ketone (8-bromo-4-chromanone). The ketone is constructed via intramolecular Friedel-Crafts acylation of a phenoxypropanoic acid derivative, originating from commercially available 2-bromophenol.
Logical Pathway (DOT Visualization)
[1]
Phase 1: Construction of the Chromanone Core
Objective: Synthesis of 8-bromo-4-chromanone. Critical Quality Attribute (CQA): Regioselectivity of the cyclization to avoid the 6-bromo isomer (though the 8-bromo position is sterically favored due to the ortho directing effect of the ether oxygen).
Step 1.1: O-Alkylation
Reaction: 2-Bromophenol + 3-Chloropropanoic acid
-
Reagents: 2-Bromophenol (1.0 eq), 3-Chloropropanoic acid (1.2 eq), NaOH (2.5 eq, aq).
-
Protocol:
-
Dissolve 2-bromophenol in 20% NaOH solution.
-
Add 3-chloropropanoic acid slowly to the refluxing solution.
-
Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for consumption of phenol.
-
Workup: Cool to 0°C and acidify with conc. HCl to pH 1. The product usually precipitates as a white solid. Filter, wash with cold water, and dry.
-
Validation: 1H NMR should show disappearance of the phenolic -OH and appearance of the propanoic acid triplets (
2.8, 4.3 ppm).
-
Step 1.2: Cyclization (Friedel-Crafts Acylation)
Reaction: 3-(2-Bromophenoxy)propanoic acid
-
Reagents: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P2O5 in MsOH).
-
Why Eaton's Reagent? It operates at lower temperatures (60–80°C) compared to PPA (100°C+), reducing the risk of debromination or rearrangement.
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Protocol:
-
Suspend the acid intermediate in Eaton's reagent (5 mL per gram).
-
Heat to 60°C with vigorous stirring for 2 hours.
-
Quench: Pour the reaction mixture slowly onto crushed ice/water.
-
Extraction: Extract with DCM (
). Wash organics with sat. NaHCO and brine. -
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography.
-
Yield Target: >85%.
-
Phase 2: Asymmetric Amine Installation (The Ellman Protocol)
Objective: Stereoselective conversion of the ketone to the (R)-amine. Methodology: Condensation with (R)-tert-butanesulfinamide followed by diastereoselective reduction.[1]
Mechanism & Logic
The use of (R)-tert-butanesulfinamide serves two purposes:
-
Activation: It forms a highly electrophilic N-sulfinyl imine.
-
Induction: The bulky tert-butyl group directs the hydride attack. For cyclic ketones like chromanones, reduction with NaBH
typically proceeds via a transition state that yields the cis-relationship between the sulfinyl group and the new chiral center, often favoring the (R)-amine configuration when using the (R)-auxiliary, though this must be validated.
Workflow Visualization (DOT)
Detailed Protocol
Step 2.1: Imine Formation
-
Reagents: 8-Bromo-4-chromanone (1.0 eq), (R)-2-methyl-2-propanesulfinamide (1.1 eq), Titanium(IV) ethoxide (Ti(OEt)
, 2.0 eq), dry THF. -
Procedure:
-
Under N
, mix the ketone and sulfinamide in dry THF (0.5 M). -
Add Ti(OEt)
dropwise. (Acts as Lewis acid and water scavenger). -
Reflux (65–70°C) for 12–16 hours.
-
Monitor: TLC should show complete conversion of ketone.
-
Workup: Cool to RT. Pour into brine with vigorous stirring. The Ti salts will precipitate. Filter through Celite. Dilute filtrate with EtOAc, wash with brine, dry over Na
SO . -
Note: The imine is hydrolytically unstable; proceed quickly or store under inert atmosphere.
-
Step 2.2: Diastereoselective Reduction
-
Reagents: NaBH
(4.0 eq), THF/MeOH (98:2). -
Procedure:
-
Dissolve the crude imine in dry THF. Cool to -48°C (dry ice/acetonitrile bath).
-
Add NaBH
in one portion. -
Allow to warm to RT slowly over 4 hours.
-
Quench: Add sat. NH
Cl. -
Validation: Analyze the diastereomeric ratio (dr) by HPLC or F-NMR. If dr < 90:10, recrystallize the sulfinamide intermediate from EtOAc/Hexane to upgrade optical purity before hydrolysis.
-
Step 2.3: Cleavage to Final Amine
-
Reagents: 4M HCl in Dioxane or MeOH.
-
Procedure:
-
Dissolve the pure sulfinamide in MeOH.
-
Add 4M HCl (excess, ~4 eq). Stir at RT for 1 hour.
-
Precipitate the product by adding Et
O. -
Filtration: Collect the (R)-8-bromochroman-4-amine hydrochloride salt.
-
Alternative Route: Classical Resolution
For multi-kilogram scales where chromatography is prohibitive, classical resolution is a robust alternative.
-
Reductive Amination: React 8-bromo-4-chromanone with NH
OAc and NaBH CN to yield racemic 8-bromochroman-4-amine. -
Resolution:
-
Dissolve racemate in hot Ethanol.
-
Add L-(+)-Tartaric acid (0.5 – 1.0 eq).
-
Allow to crystallize slowly. The diastereomeric salt of the (R)-amine usually crystallizes first (verify specific rotation).
-
Recrystallize until constant melting point and rotation are achieved.
-
Free-base with NaOH if the HCl salt is required later.
-
Analytical Data Summary
| Parameter | Specification | Method |
| Appearance | White to off-white solid (HCl salt) | Visual |
| Purity | > 98.0% | HPLC (C18, MeCN/H2O) |
| Chiral Purity | > 99.0% ee | Chiral HPLC (e.g., Chiralpak AD-H) |
| 1H NMR (DMSO-d6) | 400 MHz NMR | |
| Mass Spec | [M+H]+ = 228.0/230.0 (Br pattern) | LC-MS (ESI) |
References
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Ellman's Auxiliary Methodology
- Ellman, J. A.; Owens, T. D.; Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984–995.
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Synthesis of Chromanone Core
-
Shaikh, M. M., et al. "3-Bromochroman-4-one."[4] Acta Crystallographica Section E, 2013 , 69(3), o467. (Provides structural data and bromination context).
-
-
General Resolution of Chiral Amines
- "Resolution of a Racemic Mixture." Science Learning Center, University of Michigan. (General protocol for tartaric acid resolution).
-
Commercial Availability & Application
- (R)-8-Bromochroman-4-amine hydrochloride product page (CAS 1810074-69-1). MySkinRecipes / Chemical Suppliers.
